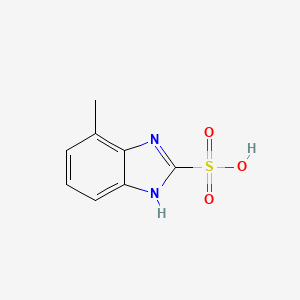

4-methyl-1H-benzimidazole-2-sulfonic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Methyl-1H-benzimidazole-2-sulfonic acid is a heterocyclic aromatic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a benzene ring fused to an imidazole ring, with a methyl group at the 4-position and a sulfonic acid group at the 2-position.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

4-Methyl-1H-benzimidazole-2-sulfonic acid can be synthesized through the oxidation of 4-methyl-1H-benzimidazole-2-thiol using hydrogen peroxide in the presence of potassium hydroxide . The reaction typically involves the following steps:

- Dissolve 4-methyl-1H-benzimidazole-2-thiol in a suitable solvent.

- Add hydrogen peroxide and potassium hydroxide to the solution.

- Stir the reaction mixture at a controlled temperature until the reaction is complete.

- Isolate the product by filtration and purify it through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions, such as temperature, pressure, and concentration of reagents, to achieve higher yields and purity.

Analyse Des Réactions Chimiques

Types of Reactions

4-Methyl-1H-benzimidazole-2-sulfonic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonic acid group to other functional groups.

Substitution: The methyl group and sulfonic acid group can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in the presence of potassium hydroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products Formed

Oxidation: Sulfonic acid derivatives.

Reduction: Compounds with reduced functional groups.

Substitution: Various substituted benzimidazole derivatives.

Applications De Recherche Scientifique

Pharmacological Applications

The pharmacological potential of 4-methyl-1H-benzimidazole-2-sulfonic acid primarily revolves around its derivatives and related compounds. Research indicates that benzimidazole derivatives exhibit significant bioactivity, including anti-inflammatory, analgesic, and anticancer properties.

Anti-inflammatory and Analgesic Properties

Several studies have demonstrated the effectiveness of benzimidazole derivatives in inhibiting cyclooxygenase enzymes, which are crucial in the inflammatory process. For instance, compounds derived from benzimidazole have shown remarkable inhibition of COX-1 and COX-2 enzymes, leading to reduced edema and pain in experimental models .

Table 1: Summary of Anti-inflammatory Activity of Benzimidazole Derivatives

| Compound | COX-1 IC50 (nM) | COX-2 IC50 (nM) | Edema Reduction (%) |

|---|---|---|---|

| Compound 136 | 0.1664 | 0.0370 | Significant |

| Compound 137 | 0.2272 | 0.0469 | Significant |

Antiparasitic and Anticancer Activities

Recent studies have highlighted the antiparasitic activities of benzimidazole derivatives against Trichinella spiralis larvae and moderate antiproliferative effects against MCF-7 breast cancer cells. These effects are attributed to the compounds' ability to interfere with tubulin polymerization, a critical process for cell division .

Table 2: Antiparasitic Activity Against T. spiralis

| Compound | Activity Type | Effectiveness |

|---|---|---|

| Benzimidazole Derivative A | Antiparasitic | High |

| Benzimidazole Derivative B | Antiproliferative | Moderate |

Material Science Applications

In material science, this compound has been used as a precursor for synthesizing various polymers and nanomaterials. Its sulfonic acid group enhances solubility and reactivity, making it suitable for applications in creating conductive polymers and membranes for fuel cells.

Case Study: Conductive Polymers

Research has shown that incorporating sulfonic acid groups into polymer matrices significantly improves ionic conductivity. This property is crucial for developing efficient proton exchange membranes in fuel cells .

Biochemical Applications

The compound's role as a biochemical agent is notable in enzyme inhibition studies. For example, some derivatives have been evaluated for their ability to inhibit H+/K+-ATPase, an enzyme critical for gastric acid secretion .

Table 3: Enzyme Inhibition Studies

| Compound | Enzyme Target | Inhibition (%) |

|---|---|---|

| Compound X | H+/K+-ATPase | 85% |

| Compound Y | H+/K+-ATPase | 78% |

Mécanisme D'action

The mechanism of action of 4-methyl-1H-benzimidazole-2-sulfonic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interact with cellular receptors, leading to biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparaison Avec Des Composés Similaires

Similar Compounds

1H-Benzimidazole-2-sulfonic acid: Lacks the methyl group at the 4-position.

2-Methylbenzimidazole: Lacks the sulfonic acid group at the 2-position.

4-Methyl-1H-benzimidazole: Lacks the sulfonic acid group at the 2-position.

Uniqueness

4-Methyl-1H-benzimidazole-2-sulfonic acid is unique due to the presence of both the methyl group at the 4-position and the sulfonic acid group at the 2-position. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Activité Biologique

4-Methyl-1H-benzimidazole-2-sulfonic acid (4M-1H-BzS) is a compound of significant interest due to its diverse biological activities, particularly in enzyme inhibition and potential therapeutic applications. This article explores its mechanisms of action, biochemical properties, and relevant research findings.

Chemical Structure and Properties

4M-1H-BzS has the molecular formula C8H8N2O3S and a molecular weight of approximately 212.23 g/mol. The compound features a benzimidazole core with a methyl group at the 4-position and a sulfonic acid group at the 2-position, which contributes to its unique reactivity and interaction with biological systems.

Target Enzymes

The primary target of 4M-1H-BzS is glutamate racemase (GR) , an enzyme crucial for bacterial cell wall synthesis. By inhibiting GR, 4M-1H-BzS disrupts the production of D-glutamate, a vital component of peptidoglycan in bacterial cell walls. This inhibition leads to compromised bacterial integrity and growth.

Biochemical Pathways

The compound influences the peptidoglycan biosynthesis pathway , which is essential for maintaining cell wall structure in bacteria. The inhibition of GR by 4M-1H-BzS results in significant cellular effects, impacting cell signaling pathways and metabolic processes .

Enzyme Inhibition

Research indicates that 4M-1H-BzS acts as an inhibitor for various enzymes, including α-amylase and α-glucosidase. These enzymes are involved in carbohydrate metabolism, and their inhibition may reduce starch digestibility, suggesting potential applications in managing conditions like diabetes.

Antimicrobial Activity

Studies have demonstrated that derivatives of benzimidazole, including 4M-1H-BzS, exhibit antimicrobial properties against several pathogens. For instance, it has shown efficacy against strains of bacteria responsible for infections, highlighting its potential as a lead compound in antibiotic development .

Case Studies and Research Findings

Several studies have evaluated the biological activity of 4M-1H-BzS:

- Inhibition Studies : A study published in Molecules reported that 4M-1H-BzS effectively inhibited α-amylase and α-glucosidase activity, demonstrating its potential role in reducing glucose absorption from carbohydrates.

- Proteomic Applications : Research highlighted its use as a chaotropic agent in proteomics for protein solubilization and extraction. This property enhances protein analysis techniques such as mass spectrometry.

- Antimicrobial Efficacy : A comparative study on benzimidazole derivatives showed that compounds similar to 4M-1H-BzS exhibited significant antimicrobial activity against various bacterial strains, indicating its potential therapeutic applications in treating infections .

Propriétés

IUPAC Name |

4-methyl-1H-benzimidazole-2-sulfonic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O3S/c1-5-3-2-4-6-7(5)10-8(9-6)14(11,12)13/h2-4H,1H3,(H,9,10)(H,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKHHQZSDBCGKCD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)NC(=N2)S(=O)(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.